molecular formula C6H8N2O B3019935 1,2-Diazaspiro[2.5]oct-1-en-6-one CAS No. 1620483-18-2

1,2-Diazaspiro[2.5]oct-1-en-6-one

Cat. No.: B3019935
CAS No.: 1620483-18-2
M. Wt: 124.143
InChI Key: RRYRKVWLYYKURV-UHFFFAOYSA-N
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Description

1,2-Diazaspiro[25]oct-1-en-6-one is a unique organic compound characterized by its spirocyclic structure, which includes a diaza (two nitrogen atoms) and an enone (a carbonyl group adjacent to a double bond) moiety

Properties

IUPAC Name

1,2-diazaspiro[2.5]oct-1-en-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-5-1-3-6(4-2-5)7-8-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYRKVWLYYKURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diazaspiro[2.5]oct-1-en-6-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable diazo compound with an enone precursor can yield the desired spirocyclic structure. The reaction typically requires a catalyst, such as a transition metal complex, and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of 1,2-Diazaspiro[2.5]oct-1-en-6-one often involves optimizing the synthetic routes for scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1,2-Diazaspiro[2.5]oct-1-en-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2-Diazaspiro[2.5]oct-1-en-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Diazaspiro[2.5]oct-1-en-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. Additionally, the enone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Uniqueness: 1,2-Diazaspiro[2.5]oct-1-en-6-one stands out due to its enone moiety, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring specific chemical transformations and interactions .

Biological Activity

1,2-Diazaspiro[2.5]oct-1-en-6-one is a unique chemical compound characterized by its spirocyclic framework, which consists of two nitrogen atoms and a carbonyl group. This structure not only imparts distinctive chemical properties but also suggests potential biological activities that are currently being explored in various fields, including medicinal chemistry and pharmacology. The following sections provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Structural Overview

  • IUPAC Name : 1,2-Diazaspiro[2.5]oct-1-en-6-one
  • Molecular Formula : C6H10N2O
  • Molecular Weight : 126.16 g/mol

The spirocyclic structure allows for unique interactions with biological molecules, making it an interesting candidate for drug development and other applications.

The biological activity of 1,2-Diazaspiro[2.5]oct-1-en-6-one is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these targets through various mechanisms, including:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as obesity and diabetes.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways that regulate physiological responses.

In Vitro Studies

Recent studies have highlighted the potential of 1,2-Diazaspiro[2.5]oct-1-en-6-one as an inhibitor of various enzymes:

Target Enzyme IC50 (μM) Effect
α-Glucosidase0.075Potent inhibitor compared to miglitol
Acetyl CoA Carboxylase<0.100Potential treatment for obesity

These findings suggest that the compound may be effective in managing metabolic disorders by inhibiting enzymes that play critical roles in carbohydrate metabolism.

Case Studies

  • Obesity Treatment : A study investigated the effects of compounds similar to 1,2-Diazaspiro[2.5]oct-1-en-6-one on weight management. It was found that inhibition of acetyl CoA carboxylase could lead to significant reductions in fat synthesis, indicating a potential for obesity treatment .
  • Diabetes Management : Another research focused on the inhibition of α-glucosidase, where 1,2-Diazaspiro[2.5]oct-1-en-6-one demonstrated superior potency compared to existing medications like miglitol . This positions the compound as a promising candidate for diabetes management.

Medicinal Chemistry

The unique properties of 1,2-Diazaspiro[2.5]oct-1-en-6-one make it a valuable scaffold in medicinal chemistry for developing new therapeutic agents targeting metabolic diseases.

Pharmaceutical Development

Due to its biological activity, this compound is being explored for its potential use in drug formulations aimed at treating conditions such as obesity and type 2 diabetes.

Industrial Applications

The reactivity and structural characteristics also suggest applications beyond medicine, including the synthesis of specialty chemicals and materials.

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